N,N-dibutyl-4-chloro-2-nitrobenzamide N,N-dibutyl-4-chloro-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822465
InChI: InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3
SMILES:
Molecular Formula: C15H21ClN2O3
Molecular Weight: 312.79 g/mol

N,N-dibutyl-4-chloro-2-nitrobenzamide

CAS No.:

Cat. No.: VC14822465

Molecular Formula: C15H21ClN2O3

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

N,N-dibutyl-4-chloro-2-nitrobenzamide -

Specification

Molecular Formula C15H21ClN2O3
Molecular Weight 312.79 g/mol
IUPAC Name N,N-dibutyl-4-chloro-2-nitrobenzamide
Standard InChI InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3
Standard InChI Key DXKKSMGVIJRTPN-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Introduction

N,N-dibutyl-4-chloro-2-nitrobenzamide is an organic compound belonging to the class of amides, characterized by a benzamide structure with a chloro group at the para position and a nitro group at the meta position relative to the amide functional group. Its molecular formula and molecular weight are indicative of its complex chemical structure, which contributes to its unique properties and potential biological activities.

Synthesis

The synthesis of N,N-dibutyl-4-chloro-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with dibutylamine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond. The reaction conditions usually require an inert atmosphere (e.g., nitrogen) and solvents like dichloromethane. Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the final product.

Biological Activities and Potential Applications

N,N-dibutyl-4-chloro-2-nitrobenzamide exhibits potential biological activities, particularly in pharmacology. Its mechanism of action may involve interactions with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group may participate in covalent bonding with nucleophilic sites on proteins or enzymes. This interaction could lead to inhibition or modification of their activity, making it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

N,N-dibutyl-4-chloro-2-nitrobenzamide shares structural similarities with other compounds but is distinguished by its specific arrangement of functional groups. For example, N,N-dibenzyl-4-chloro-2-nitrobenzamide has two benzyl groups attached to the nitrogen atom instead of butyl groups . Another similar compound, N,N-dibutyl-5-chloro-2-nitrobenzamide, has the chloro group at the 5-position instead of the 4-position, which affects its reactivity and biological activity.

Compound NameUnique Features
N,N-dibutyl-4-chloro-2-nitrobenzamideChloro group at 4-position, nitro group at 2-position
N,N-dibenzyl-4-chloro-2-nitrobenzamideTwo benzyl groups attached to nitrogen
N,N-dibutyl-5-chloro-2-nitrobenzamideChloro group at 5-position

Research Findings and Future Directions

Research on N,N-dibutyl-4-chloro-2-nitrobenzamide focuses on its binding affinity and reactivity with biological targets. Techniques such as molecular docking simulations are employed to predict how the compound interacts with enzymes or receptors at a molecular level. Understanding these interactions helps elucidate its mechanism of action and guides further modifications for enhanced efficacy.

Future studies should aim to explore its pharmacological applications more deeply, particularly in enzyme inhibition and drug development. Additionally, investigating its potential as a therapeutic agent compared to similar compounds could provide valuable insights into its unique benefits and limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator